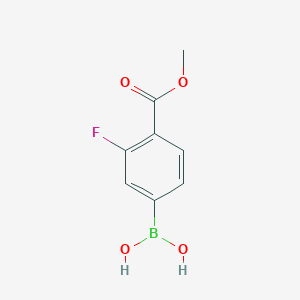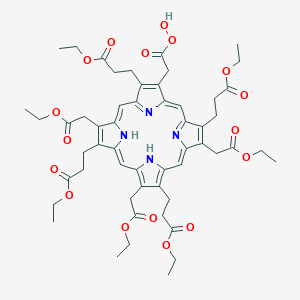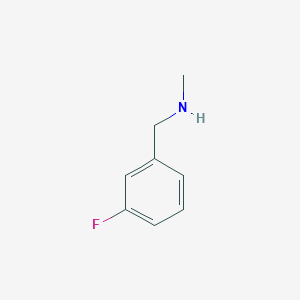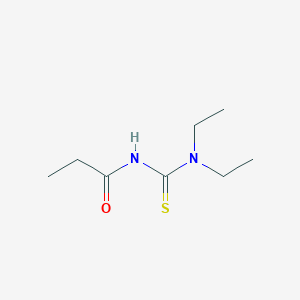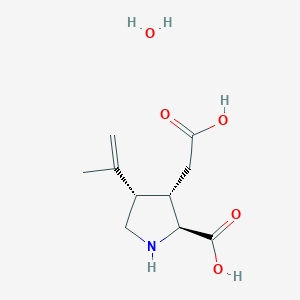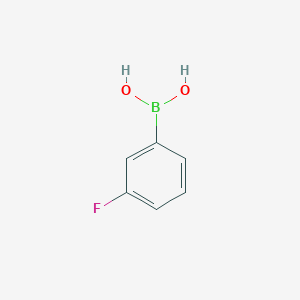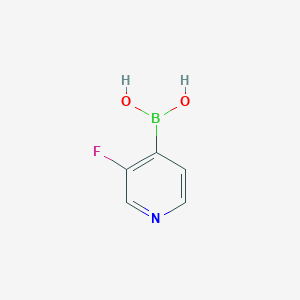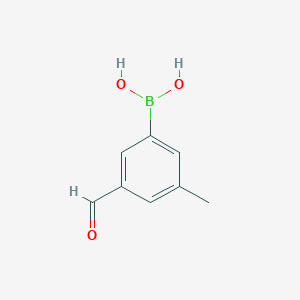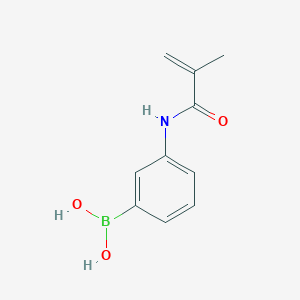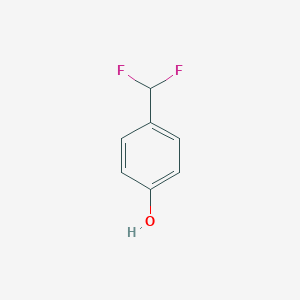
4-(Difluoromethyl)phenol
描述
4-(Difluoromethyl)phenol is an organic compound characterized by the presence of a difluoromethyl group (-CF2H) attached to a phenol ring
作用机制
Mode of Action
It’s known that difluoromethylation processes are based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Biochemical Pathways
Phenolic compounds, which 4-(difluoromethyl)phenol is a part of, are mainly biosynthesized by the shikimic acid pathway in advanced plants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the nitration process of similar compounds has been studied, and factors such as the molar ratio of mixed acids, reaction temperature, total flow rate, and residence time in the reactor were found to influence the reaction .
生化分析
Biochemical Properties
4-(Difluoromethyl)phenol plays a significant role in biochemical reactions, particularly due to its antioxidant properties. The difluoromethyl group in this compound retains hydrogen bond donor properties and radical scavenging capacities, which are useful in conferring enhanced antioxidant properties in lipophilic conditions . This compound interacts with various enzymes and proteins, including those involved in oxidative stress responses. For instance, it has been shown to inhibit lipid peroxidation in human erythrocytes, indicating its potential role in protecting cells from oxidative damage .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The antioxidant properties of this compound help in reducing oxidative stress within cells, thereby protecting cellular components such as DNA, proteins, and lipids from damage . This compound also affects the expression of genes involved in antioxidant defense mechanisms, further enhancing its protective effects on cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules through hydrogen bonding and radical scavenging. The difluoromethyl group in this compound acts as a lipophilic hydrogen bond donor, which allows it to interact with various biomolecules, including enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound retains its antioxidant properties over extended periods, making it a stable compound for long-term biochemical studies . Its degradation products and their potential effects on cellular function need to be further investigated to fully understand the temporal dynamics of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits protective effects against oxidative stress and related cellular damage . At higher doses, it may exhibit toxic or adverse effects, including potential disruption of cellular homeostasis and induction of oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as catalase and superoxide dismutase, which are crucial for the detoxification of reactive oxygen species . The presence of the difluoromethyl group enhances the lipophilicity of this compound, affecting its metabolic flux and the levels of metabolites involved in antioxidant defense .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The lipophilic nature of the difluoromethyl group facilitates the diffusion of this compound across cellular membranes . Additionally, specific transporters and binding proteins may aid in the localization and accumulation of this compound within certain cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often localized in cellular compartments where oxidative stress responses are prominent, such as mitochondria and the endoplasmic reticulum . The targeting signals and post-translational modifications of this compound direct it to these specific compartments, where it can effectively exert its antioxidant effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)phenol typically involves the introduction of the difluoromethyl group onto a phenol ring. One common method is the difluoromethylation of phenol using difluoromethylating agents such as chlorodifluoromethane (ClCF2H) or difluorocarbene precursors. The reaction conditions often include the use of a base, such as potassium hydroxide (KOH), and a solvent like acetonitrile (MeCN) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of metal-based catalysts, such as copper or silver complexes, can enhance the efficiency of the difluoromethylation reaction .
化学反应分析
Types of Reactions: 4-(Difluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Methyl-substituted phenols.
Substitution: Halogenated or nitrated phenols.
科学研究应用
4-(Difluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing structure.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
相似化合物的比较
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
4-Methylphenol (p-Cresol): Contains a methyl group (-CH3) instead of a difluoromethyl group.
4-Chlorophenol: Contains a chlorine atom instead of a difluoromethyl group.
Uniqueness: 4-(Difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the design of pharmaceuticals and other biologically active compounds .
属性
IUPAC Name |
4-(difluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYWELCSXTZXCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377792 | |
| Record name | 4-(difluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403648-76-0 | |
| Record name | 4-(difluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


